Differential Hydrophobicity (LogP) of CAS 140836-28-8 vs. Its 4-Methoxy Analog: Implication for Extraction and Chromatography
The target compound exhibits a significantly higher predicted octanol/water partition coefficient (LogP = 6.3) [1] compared to its closely related structural analog, 2-(4-methoxynaphthylazo)-1-methylbenzimidazole (CAS 140836-27-7), which has a predicted LogP of 5.5 [2]. This quantitative difference of +0.8 LogP units indicates the target compound is substantially more hydrophobic.
| Evidence Dimension | Hydrophobicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP = 6.3 |
| Comparator Or Baseline | 2-(4-methoxynaphthylazo)-1-methylbenzimidazole (CAS 140836-27-7): Predicted LogP = 5.5 |
| Quantified Difference | Δ LogP = +0.8 |
| Conditions | In silico prediction (Molaid platform) |
Why This Matters
A higher LogP directly translates to greater solubility in non-polar solvents and higher retention on reversed-phase chromatographic systems, making this compound a superior candidate for hydrophobic matrix applications and facilitating its separation from less hydrophobic analogs.
- [1] Molaid Chemical Database. 2-Naphthalenamine, 1-[(1-methyl-1H-benzimidazol-2-yl)azo]-N-phenyl- (CAS 140836-28-8). Retrieved from https://www.molaid.com/MS_276072. View Source
- [2] Molaid Chemical Database. (4-Methoxynaphthalen-1-yl)-(1-methyl-1H-benzimidazol-2-yl)diazene (CAS 140836-27-7). Retrieved from https://www.molaid.com/detail/3101a09yc02f7d7153N0. View Source
